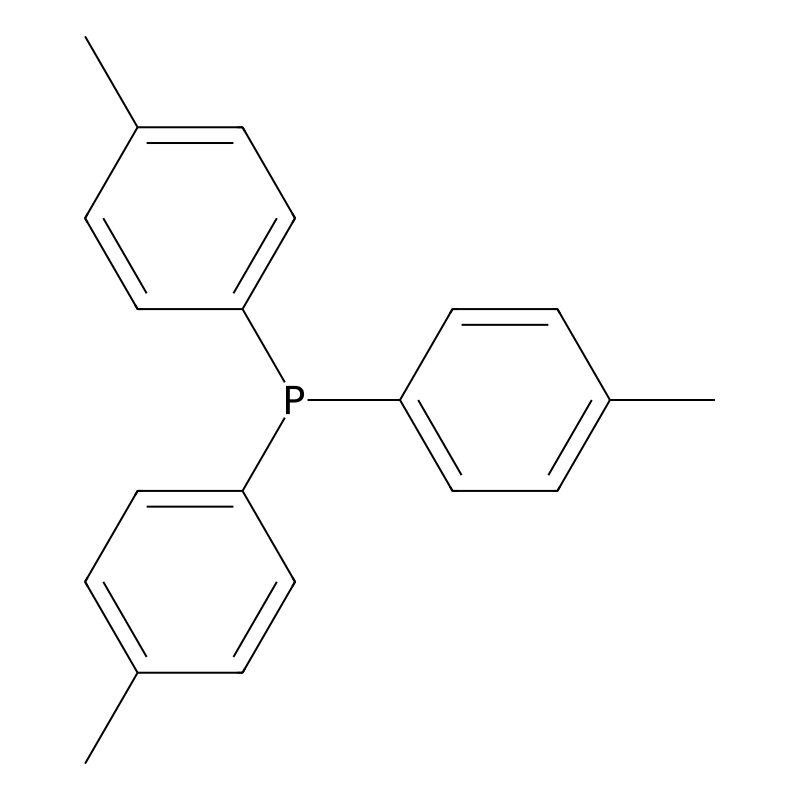

Tri-p-tolylphosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tri-p-tolylphosphine (P(p-Tol)3) is a symmetric triarylphosphine ligand widely utilized in homogeneous catalysis, particularly in palladium, nickel, and gold-catalyzed cross-coupling and cycloaddition reactions. Structurally analogous to the ubiquitous triphenylphosphine (PPh3), P(p-Tol)3 shares an identical Tolman cone angle of 145°, ensuring a nearly identical steric profile around the metal center [1]. However, the presence of para-methyl groups enhances its σ-donor capability, reflected in a lower Tolman Electronic Parameter (TEP) compared to PPh3. This subtle electronic enrichment, combined with excellent solubility in organic solvents like toluene and tetrahydrofuran, makes P(p-Tol)3 a critical procurement choice for processes requiring accelerated oxidative addition or improved low-temperature catalyst turnover without introducing the severe steric bulk of ortho-substituted analogs like tri-o-tolylphosphine (cone angle 194°)[1].

Substituting P(p-Tol)3 with the cheaper and more common PPh3 often leads to process failure or severely depressed yields in electronically demanding catalytic cycles. Because PPh3 is a weaker σ-donor, intermediate metal complexes—such as the Pd(II) resting states in low-temperature Suzuki-Miyaura couplings—can suffer from poor turnover, trapping the catalyst and stalling the reaction[1]. Furthermore, in complex transformations like divergent cycloadditions or copper-free Sonogashira couplings, the use of PPh3 or excessively bulky ligands like PCy3 fails to provide the necessary electronic push for critical bond cleavage or reductive elimination steps, resulting in incomplete conversion [2]. Procurement decisions must recognize that P(p-Tol)3 is not merely a structural analog but a precision-tuned electronic variant essential for kinetically challenging pathways where generic substitution is catalytically incompetent.

Yield Enhancement in Palladium-Catalyzed (3+2) Cycloadditions

In the Pd-catalyzed (3+2) cycloaddition of arylalkynes with norbornene derivatives, the choice of phosphine ligand dictates the reaction efficiency. Using the baseline PPh3 ligand at 120 °C resulted in a poor 34% yield of the target cycloadduct. In contrast, substituting PPh3 with P(p-Tol)3 increased the yield to 56% at 120 °C, and optimizing the temperature down to 80 °C with P(p-Tol)3 further improved the yield to 80% [1]. Conversely, the bulkier PCy3 ligand caused the reaction to nearly fail, yielding only 12% [1].

| Evidence Dimension | Product yield in Pd-catalyzed cycloaddition |

| Target Compound Data | 80% yield (at 80 °C) |

| Comparator Or Baseline | PPh3 (34% yield at 120 °C); PCy3 (12% yield at 120 °C) |

| Quantified Difference | 2.3-fold increase in yield over PPh3, achieved at a 40 °C lower reaction temperature. |

| Conditions | Pd(OAc)2 (10 mol%), ligand (30 mol%), 80-120 °C, 18 h. |

Procuring P(p-Tol)3 allows manufacturers to achieve significantly higher yields at lower temperatures, reducing energy costs and minimizing thermal degradation of sensitive substrates.

Catalyst Turnover in Low-Temperature Suzuki-Miyaura Couplings

During fundamental Pd-catalyzed Suzuki-Miyaura cross-couplings of aryl iodides at low temperatures (50 °C), catalyst systems relying on PPh3 suffer from severe turnover limitations due to the stability of the trans-[Pd(PPh3)2(Ar)(I)] resting state [1]. Studies demonstrate that while PPh3 traps the catalyst and halts the cycle, ligands with an identical cone angle but greater electron density, specifically P(p-Tol)3, effectively facilitate the cross-coupling by destabilizing this intermediate and allowing the catalytic cycle to proceed efficiently [1].

| Evidence Dimension | Catalytic competence and turnover at 50 °C |

| Target Compound Data | Efficient cross-coupling turnover |

| Comparator Or Baseline | PPh3 (reaction stalls due to poor turnover of Pd(II)-I intermediate) |

| Quantified Difference | Enables continuous catalytic turnover where the baseline ligand causes reaction arrest. |

| Conditions | Pd-catalyzed coupling of aryl iodides, 50 °C, n-PrOH/H2O or DMF/H2O solvent mixtures. |

For temperature-sensitive pharmaceutical intermediates, P(p-Tol)3 ensures the reaction reaches completion, preventing costly batch failures associated with PPh3.

Efficiency in Copper-Free Sonogashira Couplings

In the development of practical, copper-free Sonogashira coupling reactions between 2-methyl-3-butyn-2-ol and aryl bromides, catalyst optimization revealed a strong dependence on the phosphine ligand [1]. While standard monodentate phosphines like PPh3 displayed low efficiency, replacing PPh3 with P(p-Tol)3 resulted in an 89% isolated yield of the target aryl-2-methyl-3-butyn-2-ol [1].

| Evidence Dimension | Isolated product yield in copper-free coupling |

| Target Compound Data | 89% yield |

| Comparator Or Baseline | PPh3 (low efficiency / suboptimal yield) |

| Quantified Difference | Decisive increase to 89% yield, outperforming PPh3 and other simple monodentate phosphines. |

| Conditions | Pd(OAc)2 (3 mol%), ligand (6 mol%), DBU, THF, 80 °C, 6 h. |

Procuring P(p-Tol)3 eliminates the need for toxic copper co-catalysts while maintaining high yields, directly supporting greener and more scalable API manufacturing.

Regioselectivity Tuning in Nickel-Catalyzed Alkene Couplings

In the Ni-catalyzed coupling of alkenes, aldehydes, and silyl triflates, the regioselectivity (Homoallylic vs. Allylic alcohol ratio, H:A) is highly sensitive to the electronic properties of the ligand [1]. When comparing triarylphosphines with a constant cone angle of 145°, P(p-Tol)3—the most σ-electron donating of the group—produced the lowest H:A ratio, whereas electron-deficient analogs like tris(p-trifluoromethylphenyl)phosphine produced the highest[1].

| Evidence Dimension | Regioselectivity (H:A ratio) |

| Target Compound Data | Lowest H:A ratio among 145° cone angle ligands |

| Comparator Or Baseline | Tris(p-trifluoromethylphenyl)phosphine (highest H:A ratio) |

| Quantified Difference | Predictable shift in regioselectivity driven purely by the enhanced σ-donor capacity of the para-methyl groups. |

| Conditions | Ni(cod)2 (20 mol%), ligand (40 mol%), 23 °C. |

Buyers can use P(p-Tol)3 to precisely engineer the regiochemical outcome of complex multi-component couplings without altering the steric environment of the catalyst.

Low-Temperature Cross-Coupling of Sensitive APIs

P(p-Tol)3 is the optimal ligand choice for Suzuki-Miyaura and Heck couplings of temperature-sensitive aryl iodides and bromides, where PPh3 fails to provide adequate catalyst turnover at temperatures ≤50 °C [1].

Copper-Free Alkyne Couplings

Ideal for pharmaceutical manufacturing workflows requiring Sonogashira-type couplings without copper co-catalysts, ensuring high yields while simplifying downstream heavy-metal remediation [2].

Precision Regioselective Nickel Catalysis

Recommended for advanced organic synthesis where the regioselectivity of alkene-aldehyde couplings must be tuned via electronic effects without increasing the steric footprint beyond the standard 145° cone angle [3].

Complex Cycloadditions in Materials Science

The ligand of choice for driving Pd-catalyzed (3+2) and (2+2) divergent cycloadditions of arylalkynes, providing superior yields and allowing for lower processing temperatures compared to standard triphenylphosphine [4].

References

- [1] Organometallics 2018, 37, 11, 1795–1801. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.

- [2] Beilstein J. Org. Chem. 2014, 10, 384–393. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.

- [3] J. Am. Chem. Soc. 2008, 130(14), 4560-4561. Nickel-Catalyzed Coupling of Alkenes, Aldehydes, and Silyl Triflates.

- [4] ChemRxiv (2021). Palladium-Catalyzed Divergent Cycloaddition of Arylalkynes with Norbornene Derivatives.

XLogP3

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant